molecular formula C13H11NO B3195073 1-(1-Naphthyl)ethyl isocyanate CAS No. 88442-63-1

1-(1-Naphthyl)ethyl isocyanate

Cat. No. B3195073
CAS RN: 88442-63-1
M. Wt: 197.23 g/mol
InChI Key: GONOHGQPZFXJOJ-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)ethyl isocyanate is a chemical compound that belongs to the class of organic compounds known as naphthalenes . It is an isocyanate derivative of naphthalene .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1-Naphthylthiourea and chlorobenzene . It can also be synthesized from ®-NEI .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C10H7CH(CH3)NCO . The molecular weight of the compound is 197.23 .


Chemical Reactions Analysis

This compound can be used as a source of thiourea moiety to synthesize derivatives of calixarenes to be used as anion acceptors . It can also be used for the synthesis of naphthyl substituted 1,2,4-triazoles and 1,3,4-thiadiazoles .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.604 and a density of 1.118 g/mL at 25 °C . The boiling point of the compound is 106-108 °C/0.16 mmHg .

Scientific Research Applications

Synthesis and Characterization

1-(1-Naphthyl)ethyl isocyanate (NEIC) has been used in regioselective synthesis and characterization studies. For instance, NEIC reacted with beta-cyclodextrin (beta-CD) to produce monosubstituted CD products, which were then characterized using proton NMR (Gahm et al., 1993). This demonstrates the compound's utility in chemical synthesis and analysis.

Analytical Chemistry

NEIC has applications in the field of analytical chemistry. A method involving the determination of complex mixtures of airborne isocyanates and amines in polyurethane (PUR) products utilized derivatives of isocyanates for analytical purposes (Tinnerberg et al., 1997). Additionally, the compound has been used in liquid chromatographic determination of residual isocyanate monomers in plastics intended for food contact (Damant et al., 1995), highlighting its relevance in ensuring safety and quality in food-related materials.

Polymer Chemistry

In polymer chemistry, NEIC has been utilized in the study of enzyme induction and oxidative metabolism of isothiocyanates to isocyanates. This research, focusing on rat liver microsomes, explored the metabolic activity and conversion of various isothiocyanates, including 1- and 2-naphthyl isothiocyanate (Lee, 1996).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and is harmful if swallowed or inhaled . Proper personal protective equipment should be used when handling this compound .

Future Directions

The future directions of 1-(1-Naphthyl)ethyl isocyanate research could involve exploring its potential applications in the synthesis of other organic compounds. Its use as a source of thiourea moiety to synthesize derivatives of calixarenes to be used as anion acceptors suggests potential applications in the field of supramolecular chemistry.

properties

IUPAC Name

1-(1-isocyanatoethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONOHGQPZFXJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88442-63-1
Record name 1-(1-isocyanatoethyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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